Product packaging for avermectin B1(Cat. No.:CAS No. 65195-55-3; 71751-41-2)

avermectin B1

Cat. No.: B2971832
CAS No.: 65195-55-3; 71751-41-2
M. Wt: 1732.153
InChI Key: IBSREHMXUMOFBB-JFUDTMANSA-N
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Description

Historical Context of Avermectin (B7782182) Discovery and its Scientific Impact

The story of avermectins is a testament to the fruitful synergy between academic curiosity and industrial research. In the 1970s, a collaborative effort was initiated between the Kitasato Institute in Japan, led by Satoshi Ōmura, and the Merck Sharp & Dohme Research Laboratories in the United States, where William C. Campbell was a key researcher. nih.govresearchgate.net Professor Ōmura's team was dedicated to isolating novel microorganisms from soil samples, and from a sample gathered near a golf course in Ito, Japan, they cultured a new species of actinomycete, which was named Streptomyces avermitilis. researchgate.netpnas.org

This microorganism was sent to Merck for testing, where Campbell's team discovered that fermentation broths from S. avermitilis contained a group of eight closely related macrocyclic lactones with extraordinary potency against nematode and arthropod parasites. annualreviews.orgnih.gov These compounds were collectively named "avermectins." The subsequent purification and chemical modification of these natural products led to the development of a suite of powerful antiparasitic drugs. nih.gov

The profound scientific and humanitarian impact of this discovery was globally recognized in 2015 when the Nobel Prize in Physiology or Medicine was awarded jointly to William C. Campbell and Satoshi Ōmura. nih.govannualreviews.org The Nobel Assembly highlighted that their discovery of Avermectin, and its derivatives like Ivermectin, led to therapies that have radically lowered the incidence of devastating parasitic diseases such as River Blindness (Onchocerciasis) and Lymphatic Filariasis. nih.gov

Significance of Avermectin B1 in Agricultural and Veterinary Science

Among the initially isolated compounds, this compound is the most prominent and commercially vital. It is a mixture of two very similar compounds: Avermectin B1a (which constitutes at least 80%) and Avermectin B1b (which makes up no more than 20%). asm.org Its broad-spectrum efficacy and high potency have established it as a cornerstone in both crop protection and animal health.

In veterinary science , this compound and its derivatives are indispensable for controlling a wide array of internal and external parasites in livestock such as cattle, sheep, and horses, as well as in companion animals. asm.orgacs.org It is highly effective against gastrointestinal roundworms, lungworms, mites, and lice, thereby significantly improving animal welfare and agricultural productivity. acs.org

In agricultural science , this compound is formulated as the insecticide and acaricide known as abamectin (B1664291). annualreviews.orgmdpi.com It is used to protect a multitude of crops, including cotton, citrus, pears, vegetables, and ornamental plants, from a variety of destructive pests. pnas.organnualreviews.orgelsevierpure.com Its targets include spider mites, leafminers, and fire ants. nih.govelsevierpure.com A key aspect of its significance is its mode of action. This compound acts on the nervous system of invertebrates by targeting glutamate-gated chloride ion channels, which are generally absent in mammals. nih.govnih.gov This mechanism leads to paralysis and death of the target pest and provides a degree of selective toxicity, making it a valuable component of Integrated Pest Management (IPM) programs. annualreviews.orgwikipedia.org

Application Area Primary Use Target Pests/Parasites Example Crops/Animals
Agricultural Science Insecticide, Acaricide (as Abamectin)Spider mites, leafminers, thrips, fire antsCotton, Citrus, Vegetables, Ornamental Plants
Veterinary Science Anthelmintic, EndectocideGastrointestinal roundworms, lungworms, mites, liceCattle, Sheep, Horses, Companion Animals

Overview of Current and Future Research Trajectories for this compound

Contemporary research on this compound is multifaceted, addressing current challenges and exploring new frontiers. A primary focus of ongoing research is the issue of parasite resistance . The extensive use of avermectins has inevitably led to the selection of resistant populations in various pests and parasites. nih.govnih.gov Researchers are actively investigating the biochemical and genetic mechanisms of this resistance, which include alterations in the target site (the glutamate-gated chloride channels), reduced cuticular penetration, and increased metabolic detoxification by the pest. annualreviews.orgresearchgate.net Understanding these mechanisms is crucial for developing resistance management strategies, such as the use of synergists or rotational use of different pesticide classes.

Another significant research trajectory is the development of novel formulations . Efforts are underway to create new delivery systems, such as microcapsules, that can enhance the stability of this compound, which is susceptible to photodegradation, and provide controlled release. acs.org Such advanced formulations aim to improve efficacy, extend the duration of activity, and enhance safety for non-target organisms. researchgate.net

Looking to the future, research is expanding to explore new therapeutic applications for this compound and its derivatives beyond their established antiparasitic roles. Preliminary studies have investigated the potential of avermectins in other medical fields. For instance, recent in vitro and in vivo studies have suggested that this compound may possess antitumor properties, showing potential to inhibit the proliferation and metastasis of certain cancer cells, such as in osteosarcoma and colon cancer. nih.govmdpi.com While this research is still in early, preclinical stages, it opens up exciting possibilities for repurposing this class of compounds. medrxiv.orgpatientpower.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H142O28 B2971832 avermectin B1 CAS No. 65195-55-3; 71751-41-2

Properties

CAS No.

65195-55-3; 71751-41-2

Molecular Formula

C95H142O28

Molecular Weight

1732.153

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1

InChI Key

IBSREHMXUMOFBB-JFUDTMANSA-N

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

solubility

not available

Origin of Product

United States

Biosynthesis and Production of Avermectin B1

Microbial Origin: Streptomyces avermitilis Fermentation and Avermectin (B7782182) B1 Isolation

Avermectin B1 is a secondary metabolite produced by the Gram-positive bacterium Streptomyces avermitilis. nih.govnih.gov The production is typically carried out through submerged fermentation in controlled bioreactors. researchgate.net Various strains of S. avermitilis are used, with some studies reporting the use of NRRL 8165 and ATCC 31267. The composition of the fermentation medium is a critical factor influencing the yield of this compound. A typical medium contains a carbon source, such as soluble corn starch, and a nitrogen source, like yeast extract, along with essential minerals. For instance, one effective growth medium includes soluble corn starch, yeast extract, KCl, CaCO3, and MgSO4. brieflands.com

The fermentation process is carried out under specific conditions to maximize production. The optimal pH for avermectin B1b production has been reported to be 7.0, with an ideal incubation temperature of 31°C. brieflands.com The duration of the fermentation can vary, with maximum production often observed after 10 days. brieflands.com Inoculum size also plays a role, with a 10% inoculum being used in some protocols. brieflands.com

Avermectin is an intracellular molecule, meaning it accumulates within the bacterial cells rather than being secreted into the fermentation broth. brieflands.comnih.gov Therefore, the initial step in its isolation involves separating the cell biomass from the supernatant, typically achieved through centrifugation. brieflands.comnih.gov Once the cell pellet is obtained, an organic solvent, such as methanol (B129727), is used to extract the avermectin from the cells. brieflands.comnih.gov This crude extract then undergoes further purification steps to isolate this compound. google.com A common method for qualitative and quantitative analysis of the extracted avermectin is High-Performance Liquid Chromatography (HPLC). brieflands.com

Avermectin Biosynthetic Gene Cluster (BGC) Characterization

The biosynthesis of avermectin is governed by a large and complex gene cluster within the Streptomyces avermitilis chromosome. This cluster, spanning approximately 82 kb, contains all the genetic information necessary for the assembly and modification of the avermectin molecule. nih.govresearchgate.net The genes within this cluster are organized to carry out the distinct stages of biosynthesis, from the formation of the polyketide backbone to the final glycosylation steps. nih.govsemanticscholar.org

The avermectin biosynthetic gene cluster is comprised of 18 open reading frames (ORFs). nih.gov These genes encode the enzymes responsible for producing the avermectin aglycone, modifying it, and attaching the sugar moieties. researchgate.net The organization of the gene cluster is complex, with the genes encoding the polyketide synthase being arranged in two convergently transcribed sets. nih.govpnas.org

Polyketide Synthase (PKS) System Components in this compound Synthesis

The core of the avermectin molecule is a polyketide chain, synthesized by a type I polyketide synthase (PKS) system. nih.govnih.gov This PKS system is encoded by four large genes, aveA1, aveA2, aveA3, and aveA4, which produce giant multifunctional polypeptides. nih.govpnas.org These polypeptides are organized into 12 modules, with each module responsible for one round of polyketide chain elongation. nih.govpnas.org This modular arrangement is characteristic of type I PKS systems and allows for the precise control of the structure of the final product.

The biosynthesis of the avermectin "a" components, including B1a, utilizes 2-methylbutyryl-CoA as the starter unit. nih.govnih.gov The subsequent elongation of the polyketide chain involves the incorporation of seven malonyl-CoA and five methylmalonyl-CoA extender units. nih.gov Each of the 12 PKS modules contains a set of enzymatic domains that catalyze the condensation of the extender unit and the subsequent modifications to the growing polyketide chain. nih.gov The entire avermectin PKS system comprises a total of 55 constituent active sites, making it one of the most complex multifunctional enzyme systems known. nih.gov

Enzymatic Modifications and Glycosylation in this compound Pathway

Following the synthesis of the polyketide backbone by the PKS system, the initial aglycone undergoes a series of enzymatic modifications to form the final avermectin aglycone. nih.gov These modifications include cyclization and oxidation reactions. For instance, a cytochrome P450 hydroxylase, encoded by a gene within the cluster, is believed to catalyze the formation of the furan ring at C6 to C8a. nih.govpnas.org

The final step in the biosynthesis of this compound is the glycosylation of the avermectin aglycone. nih.gov This process involves the attachment of a disaccharide of the deoxysugar L-oleandrose to the C13 position of the aglycone. nih.gov The genes responsible for the synthesis of L-oleandrose and its transfer to the aglycone are located within the avermectin biosynthetic gene cluster. nih.govpnas.org Enzymatic glycosylation is a crucial step that can significantly impact the biological activity of natural products. mdpi.com

Genetic Engineering Strategies for Enhanced this compound Production

Manipulation of Regulatory Genes (e.g., aveT, aveR, aveM)

The expression of the avermectin biosynthetic genes is tightly controlled by regulatory genes. Manipulation of these regulators offers a powerful approach to increase avermectin production. One of the key positive regulators is aveR, a gene located within the biosynthetic cluster that belongs to the LAL-family of regulatory genes. nih.gov Inactivation of aveR leads to a complete loss of avermectin production, confirming its essential role in activating the transcription of the biosynthetic genes. nih.gov

More recently, a novel TetR-family transcriptional regulator, designated aveT, has been identified as an activator of avermectin production. nih.govsigmaaldrich.com AveT indirectly stimulates avermectin biosynthesis by influencing the transcription of aveR. nih.govasm.org Furthermore, aveT directly represses the transcription of aveM, a gene encoding a putative transmembrane efflux protein that has a negative effect on avermectin production. nih.govsigmaaldrich.com Overexpression of aveT and deletion of aveM in both wild-type and industrial strains of S. avermitilis have been shown to significantly increase avermectin yields. nih.govsigmaaldrich.com This suggests a positive-feedback regulatory mechanism where a late pathway intermediate of this compound acts as a ligand for AveT, inhibiting its binding to the aveM promoter and thus relieving the repression of avermectin production. nih.gov

GeneFunctionEffect on this compound Production
aveR Positive regulator (LAL-family)Essential for production
aveT Activator (TetR-family)Indirectly stimulates production
aveM Putative efflux proteinNegative effect on production

Precursor Supply Pathway Engineering for this compound

The biosynthesis of the avermectin polyketide backbone requires a significant supply of precursor molecules, specifically 2-methylbutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA. nih.govnih.gov Engineering the primary metabolic pathways to increase the intracellular pools of these precursors is a highly effective strategy for enhancing this compound production. nih.govnih.govresearchgate.net

One approach is to engineer the β-oxidation pathway. Overexpression of the genes fadD and fadAB, which are involved in this pathway, has been shown to increase the supply of acyl-CoA precursors for avermectin biosynthesis, leading to an increased titer of avermectin B1a. nih.gov Another strategy involves engineering the supply of the starter unit. For instance, the meilingmycin polyketide synthase has been engineered to increase the supply of the 2-methylbutyryl-CoA precursor. nih.gov Additionally, introducing genes from other organisms, such as those involved in the cyanobacterial CO2-concentrating mechanism (bicA and ecaA), can enhance the carboxylation of acetyl-CoA and propionyl-CoA, thereby increasing the supply of malonyl-CoA and methylmalonyl-CoA. researchgate.net

PrecursorEngineering Strategy
2-methylbutyryl-CoA Engineering meilingmycin PKS
Malonyl-CoA & Methylmalonyl-CoA Overexpression of β-oxidation genes (fadD, fadAB)
Malonyl-CoA & Methylmalonyl-CoA Introduction of cyanobacterial CO2-concentrating mechanism genes (bicA, ecaA)

Targeted Gene Deletions and Overexpressions in Streptomyces avermitilis

The genetic manipulation of Streptomyces avermitilis, the bacterium responsible for producing avermectins, has become a primary strategy for enhancing the yield of this compound. By targeting specific genes for deletion or overexpression, researchers can overcome regulatory bottlenecks, eliminate competing pathways, and direct metabolic flow towards the desired product. These genetic engineering techniques have consistently led to significant improvements in this compound titers.

A key area of focus has been the manipulation of transcriptional regulators that control the expression of the avermectin biosynthetic gene cluster (ave cluster). Transcriptional regulators can act as either activators or repressors. For instance, AveR is a well-established cluster-situated activator, and its deletion results in the failure to produce avermectins. nih.gov Conversely, a number of negative regulators have been identified where deletion leads to enhanced production. The TetR-family transcriptional regulator (TFR) SAV576, for example, was shown to inhibit avermectin production. plos.org Its deletion in the wild-type strain resulted in an approximately 2.3-fold increase in avermectin yield without affecting cell growth. plos.org This effect is believed to be mediated by its indirect influence on the expression of the activator gene aveR. plos.org

Another TFR, designated AveT (SAV3619), was identified as a positive regulator. nih.govasm.org Overexpression of aveT in both wild-type and industrial strains of S. avermitilis resulted in a clear increase in avermectin production. nih.govasm.org AveT indirectly stimulates avermectin biosynthesis by affecting the transcription of aveR. asm.org Furthermore, AveT directly represses a target gene, aveM (sav_7490), which encodes a putative efflux protein that has a negative effect on avermectin production. nih.govasm.org Consequently, the deletion of aveM also led to increased avermectin yields. nih.govasm.org Similarly, the MarR-family regulator SAV4189 was identified as an activator. frontiersin.org Overexpression of sav_4189 and deletion of its negatively-acting target gene, sav_4190, which encodes a transmembrane efflux protein, significantly increased avermectin production in both wild-type and industrial strains. frontiersin.org

The table below summarizes key research findings on targeted gene manipulations in S. avermitilis for enhanced this compound production.

Biotechnological Approaches for this compound Biosynthesis Optimization

Metabolic engineering to increase the pool of precursor molecules is a highly effective strategy. The biosynthesis of the avermectin polyketide backbone requires acyl-CoA precursors, specifically malonyl-CoA and methylmalonyl-CoA. nih.gov To bolster the supply of these building blocks, genes involved in their formation have been overexpressed. For instance, co-overexpression of the β-oxidation pathway genes fadD and fadAB was used to increase the availability of acyl-CoA precursors, leading to a higher B1a titer. nih.gov Another innovative approach involves introducing genes from the cyanobacterial CO2-concentrating mechanism, bicA and ecaA, into S. avermitilis. nih.gov This enhances the carboxylation velocity of acetyl-CoA and propionyl-CoA carboxylases, thereby increasing the supply of malonyl- and methylmalonyl-CoA and boosting B1a production. nih.gov A combination of these strategies—engineering aveC and overexpressing both the fad and bicA-ecaA gene sets—resulted in a maximal B1a titer of 9613 µg/mL, a 49.1% increase compared to the parent industrial strain. nih.gov

Optimization of the fermentation medium and process parameters is another critical biotechnological approach. The composition of the growth medium directly impacts the metabolic state of S. avermitilis and its ability to produce secondary metabolites. Using response surface methodology, a statistical technique for process optimization, researchers identified corn starch and yeast extract as having significant effects on Avermectin B1a production. nih.govresearchgate.net Optimizing the concentrations of these components led to a 1.45-fold increase in yield, from 3528 mg/L to 5128 mg/L. nih.govresearchgate.net Other studies have focused on optimizing parameters such as pH, temperature, inoculum size, and incubation time to achieve maximum production. brieflands.comresearchgate.netbarnesandnoble.com For example, one study found the highest level of Avermectin B1b was achieved with a 10% inoculum size on the 10th day of incubation at a temperature of 31°C and a pH of 7.0. brieflands.com

Rational feeding strategies, informed by metabolomic analysis, provide a more dynamic approach to fermentation optimization. By comparing the intracellular metabolite profiles of S. avermitilis under different fermentation conditions, key metabolites that influence biosynthesis can be identified. ijournals.cn One such study found that lactic acid, pyruvic acid, succinic acid, threonine, isoleucine, and valine were significant determinants of avermectin titer. ijournals.cn A rational feeding strategy based on supplementing these precursors at specific time points during fermentation increased the final titer by 10.4%, from 5.36 g/L to 5.92 g/L. ijournals.cn Improving the uptake of primary carbon sources is also beneficial; for example, overexpressing the maltose ATP-binding cassette transporter (malEFG) in S. avermitilis enhanced starch utilization and led to a 2.6-fold increase in avermectin yield. researchgate.net

The table below summarizes various biotechnological approaches and their impact on this compound production.

Molecular Mechanisms of Avermectin B1 Action

Modulation of Invertebrate Ion Channels by Avermectin (B7782182) B1

Avermectin B1 exerts its effects by modulating the activity of specific ion channels that are critical for neuronal and muscular function in invertebrates.

Glutamate-Gated Chloride Channel (GluCl) Activation and its Role in this compound Action

The principal molecular target of this compound in invertebrates is the glutamate-gated chloride channel (GluCl) nih.govwikipedia.orgontosight.airesearchgate.netmdpi.comaopwiki.orgresearchgate.netfenben.profrontiersin.orgrothamsted.ac.ukresearchgate.netcsic.es. These channels are a class of ligand-gated ion channels belonging to the Cys-loop superfamily and are exclusively found in protostome invertebrate phyla, including nematodes, insects, ticks, mites, and crustaceans aopwiki.org. This compound acts as a positive allosteric modulator or direct agonist of GluCls researchgate.netaopwiki.orgresearchgate.net. Upon binding to these channels, this compound induces conformational changes that lead to the opening of the central chloride pore aopwiki.org. This activation results in a significant influx of chloride ions into the postsynaptic cells, driven by the electrochemical gradient nih.govwikipedia.orgresearchgate.netmdpi.com. The increased intracellular chloride concentration causes hyperpolarization of the neuronal or muscle cell membrane, effectively inhibiting nerve signal transmission and muscle contraction nih.govwikipedia.orgontosight.airesearchgate.netmdpi.comscispace.commdpi.com. This disruption of normal neuromuscular function is a key step in the paralysis and eventual death of the targeted invertebrate. The channels activated by avermectins tend to open slowly but remain open for extended periods, leading to prolonged hyperpolarization researchgate.net.

Impact of this compound on Invertebrate Neuromuscular Systems and Paralysis

The combined modulation of GluCl and, to a lesser extent, GABA receptors by this compound leads to profound disruptions in invertebrate neuromuscular systems nih.govontosight.aiscispace.comcapes.gov.br. The sustained influx of chloride ions and subsequent hyperpolarization of neurons and muscle cells effectively block signal transmission. This disruption can manifest as impaired motor coordination, loss of muscle tone, and ultimately, flaccid paralysis nih.govwikipedia.orgontosight.airesearchgate.netmdpi.comscispace.commdpi.com. In some species, this compound has been shown to block synaptic transmission between interneurons and motor neurons nih.govscispace.com. At the neuromuscular junction, it can cause irreversible blockage of postsynaptic potentials, rendering the muscle unresponsive to neural signals scispace.com. This paralysis prevents essential biological activities such as feeding and locomotion, leading to the death of the invertebrate csic.es.

Comparative Analysis of this compound Molecular Targets Across Invertebrate Species

A key aspect of this compound's efficacy lies in the species-specific distribution of its primary molecular targets. The robust activation of GluCl channels by this compound is particularly significant because these channels are largely confined to invertebrates nih.govwikipedia.orgresearchgate.netmdpi.comaopwiki.orgrothamsted.ac.uk. Mammalian systems lack these specific GluCl channels, which is a primary reason for the selective toxicity of avermectins towards invertebrates and their relative safety in mammals at therapeutic doses nih.govwikipedia.orgmdpi.com.

While mammals possess GABA receptors, their affinity for avermectins and the resulting effects are generally less pronounced compared to the potent interaction with invertebrate GluCls wikipedia.orgmdpi.comtaylorandfrancis.com. Furthermore, the presence of P-glycoprotein efflux pumps in mammalian tissues, particularly at the blood-brain barrier, can limit the penetration of avermectins into the central nervous system, further contributing to selective toxicity researchgate.netresearchgate.netscispace.commdpi.com.

Variations in GluCl subunit composition and structure across different invertebrate species can influence their sensitivity to avermectins. For instance, studies comparing the GluClα3B subunit in the parasitic nematode Haemonchus contortus with that in the free-living nematode Caenorhabditis elegans have indicated differences in sensitivity to both glutamate (B1630785) and ivermectin researchgate.netnih.gov. The H. contortus GluClα3B subunit exhibits higher sensitivity to these ligands than its C. elegans counterpart nih.gov. Such variations can play a role in the development of resistance, which has been linked to specific mutations in GluCl channels in various insect and mite species rothamsted.ac.ukresearchgate.net.

Comparative Sensitivity of GluCl Channels to this compound

Invertebrate SpeciesReceptor SubunitEndogenous Ligand/ModulatorEC50 Value (Ligand)Ivermectin SensitivityReference
Haemonchus contortusGluClα3BL-glutamate27.6 ± 2.7 μMHigher nih.gov
Caenorhabditis elegansGluClα3BL-glutamate2.2 ± 0.12 mMLower nih.gov
Haemonchus contortusGluClα3BIvermectinNot specifiedHigher researchgate.netnih.gov
Caenorhabditis elegansGluClα3BIvermectinNot specifiedLower researchgate.netnih.gov

Chemical Modification and Derivatization of Avermectin B1

Synthetic and Semi-Synthetic Strategies for Avermectin (B7782182) B1 Derivative Development

The development of avermectin B1 derivatives primarily relies on semi-synthetic approaches, given the complexity and low yield associated with the total chemical synthesis of avermectins agrobiology.ru. These strategies leverage the inherent reactivity of this compound's molecular structure, which contains multiple sites amenable to chemical transformation, including carbon-carbon double bonds, hydroxyl groups, and the oleandrose (B1235672) sugar moiety researchgate.net.

A common and significant semi-synthetic strategy involves the selective hydrogenation of the 22,23-double bond in this compound. This process yields 22,23-dihydrothis compound, more commonly known as ivermectin google.comnih.gov. Ivermectin retains much of the potent insecticidal and acaricidal activity of this compound while exhibiting improved safety profiles google.com. Other semi-synthetic routes focus on modifying the sugar moiety, particularly the C4″ hydroxyl group, or substituting functional groups at various positions on the macrocyclic lactone ring to fine-tune biological activity and physicochemical properties researchgate.netnih.gov.

More complex derivatizations, such as those leading to emamectin (B195283), involve multi-step synthetic pathways starting from this compound (abamectin) cotton.orgcymitquimica.com. These strategies highlight the versatility of this compound as a scaffold for generating novel compounds with enhanced potency and expanded applications agrobiology.ruresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological efficacy of this compound derivatives. These investigations aim to identify key structural features responsible for activity and guide the rational design of new analogs.

Research has indicated that certain positions on the avermectin molecule are particularly critical for bioactivity. The C5, C13, and C22–C23 positions have been identified as essential, with modifications at these sites leading to commercially successful drugs d-nb.info. Specifically, the C5 hydroxyl group plays a vital role; its presence and unsubstituted state are generally considered activity-enhancing researchgate.netacs.org. Substitutions at the C13 position have also been explored, with lipophilic substituents such as halogens, alkoxy, and methoxime groups retaining high biological activity, whereas more polar groups like hydroxyl and amino substituents resulted in weaker activities nih.gov.

Development of Novel this compound Analogs with Enhanced Biological Potency

The ongoing need to address pest resistance and improve therapeutic outcomes drives the continuous development of novel this compound analogs with enhanced biological potency. These efforts often involve targeted chemical modifications based on SAR insights.

For instance, the synthesis of 25-methyl and 25-ethyl ivermectin derivatives has demonstrated significantly enhanced insecticidal activity compared to existing compounds d-nb.info. Semi-synthetic derivatives like emamectin benzoate (B1203000) have shown unprecedented potency against lepidopterous pests, exhibiting activity orders of magnitude higher than abamectin (B1664291) itself against specific pest species cotton.org. Research has also focused on creating novel avermectin derivatives through strategies such as gene replacement within the avermectin biosynthetic pathway, leading to compounds like tenvermectin A and B, which display improved activity against specific mites and nematodes asm.org. Modifications to the terminal sugar have also been shown to boost potency and biological activity researchgate.netnih.gov.

Design and Synthesis of this compound Derivatives with Broadened Spectrum

A key objective in avermectin derivatization is to broaden the spectrum of activity, making these compounds effective against a wider range of pests and parasites. This involves designing molecules that can interact with multiple target sites or exhibit enhanced efficacy against previously less susceptible organisms.

Numerous avermectin derivatives have been synthesized and evaluated for their activity against various arthropods, insects, and nematodes researchgate.net. Many of these novel compounds have demonstrated high selectivity and superior activity compared to the parent avermectin, particularly against species like Tetranychus cinnabarinus and Aphis craccivora researchgate.net. Emamectin benzoate, for example, is noted for its broad-spectrum efficacy against lepidopterous pests cotton.orgcymitquimica.com. The development of tenvermectin A and B represents another effort to create avermectin analogs with enhanced acaricidal and nematicidal activities asm.org. These advancements underscore the potential for chemical modification to expand the utility of avermectin-based compounds.

Specific Chemical Modifications and their Influence on this compound Analog Activity

Various specific chemical modifications have been explored, each yielding distinct influences on the biological activity of this compound analogs:

Hydrogenation of the 22,23-Olefin: The reduction of the double bond at the C22–C23 position to a single bond, as seen in ivermectin, results in a compound with comparable insecticidal activity to this compound but with improved safety google.comnih.gov. Further reduction beyond this saturation point, however, leads to a substantial decrease in activity acs.org.

Substitution at C25: Introducing different substituents at the C25 position, such as alkyl groups (e.g., methyl, ethyl) or a cyclohexyl group, can significantly enhance insecticidal potency d-nb.info.

Modification at C13: Altering the C13 position with lipophilic groups (e.g., halogens, alkoxy, methoxime) generally maintains high biological activity. Conversely, the introduction of polar substituents like hydroxyl or amino groups at this position tends to reduce activity nih.gov.

Modification of the Sugar Moiety: Changes to the terminal sugar group, including modifications to the C4″ hydroxyl, have been shown to improve both biological activity and pharmacokinetic profiles researchgate.netnih.gov.

Semi-synthetic Derivatization: Complex multi-step semi-synthetic processes can yield highly potent derivatives. For instance, the epi-methyl amino modification in emamectin benzoate results in compounds that are orders of magnitude more potent against certain pests than the parent abamectin cotton.org.

The following tables summarize some of these findings:

Table 1: Impact of Specific Chemical Modifications on this compound Analog Activity

Modification TypeDerivative Example(s)Key Structural ChangeReported Impact on Activity/SpectrumSource Reference(s)
HydrogenationIvermectinSaturation of 22,23-olefinSimilar insecticidal activity, higher safety compared to this compound google.comnih.gov
C25 Substitution25-methyl/ethyl ivermectinIntroduction of alkyl groups at C25Enhanced insecticidal activity d-nb.info
C13 Substitution13-alkoxy/halogen/methoxime analogsLipophilic substituents at C13Retained high biological activities nih.gov
C13 Substitution13-hydroxy/amino analogsPolar substituents at C13Weaker biological activities nih.gov
Semi-synthesisEmamectin benzoateEpi-methyl amino derivative~1,500-fold more potent than abamectin against certain armyworms; broad spectrum lepidopteran activity cotton.org
Semi-synthesis / PKS EngineeringTenvermectin A/BDesigned based on AVM/IVM/MBM comparisonsEnhanced activity against Tetranychus cinnabarinus and Bursaphelenchus xylophilus asm.org
Sugar Moiety ModificationVarious derivativesModifications to the terminal sugarEnhanced potency and biological activity researchgate.netnih.gov

Table 2: this compound Derivatives with Enhanced or Broadened Spectrum Activity

Derivative Example(s)Key Modification(s)Target Organisms/SpectrumEnhanced Activity (vs. Avermectin)Source Reference(s)
Emamectin benzoateEpi-methyl amino derivativeLepidopterous pests~1,500-fold more potent against certain armyworms; broad spectrum cotton.org
Tenvermectin A/BDesigned based on AVM/IVM/MBMTetranychus cinnabarinus, Bursaphelenchus xylophilusEnhanced activity asm.org
Derivatives from researchgate.net (e.g., 9j, 16d)Various modificationsTetranychus cinnabarinus2.5-4.7-fold more active (LC50) researchgate.net
Derivatives from researchgate.net (e.g., 9f, 9g, 9h, 9m)Various modificationsAphis craccivora7-8 times better activity researchgate.net
IvermectinHydrogenation of 22,23-olefinBroad spectrum of metazoan parasites, insects, mitesSimilar insecticidal activity, higher safety google.comnih.gov

Compound List

this compound (Abamectin)

Ivermectin (22,23-Dihydrothis compound)

Emamectin

Emamectin Benzoate

Tenvermectin A

Tenvermectin B

Doramectin

25-methyl ivermectin

25-ethyl ivermectin

13-substituted avermectin aglycons (e.g., 13-alkoxy, 13-halogen, 13-methoxime derivatives)

4″-alkoxy avermectin derivatives

Environmental Dynamics and Fate of Avermectin B1

Environmental Pathways and Distribution of Avermectin (B7782182) B1 Residues

Avermectin B1, a high molecular weight hydrophobic compound, primarily enters the environment through its use in agriculture and livestock management. nih.govnih.govnih.gov Its physicochemical properties, including low water solubility and a high affinity for organic matter, dictate its distribution and persistence in various environmental compartments. nih.govpublications.gc.ca The primary route of environmental entry is through the feces of treated animals, with estimates suggesting that 80% to 98% of the administered dose can be excreted unmetabolized. nih.gov

This compound exhibits strong binding affinity to soil particles, which severely restricts its mobility. nih.govresearchgate.net This characteristic is quantified by a high organic carbon-normalized sorption coefficient (Koc), which has been reported to be 4,000 or greater, classifying it as immobile in soil. nih.govresearchgate.net The strong adsorption is attributed to its hydrophobic nature and its tendency to bind tightly with soil organic matter. epa.gov

Research has demonstrated that the sorption of this compound to soil is extensive and largely irreversible. researchgate.net The process is influenced by soil composition, with the compound binding more strongly to soils with higher clay and silt content compared to sandy soils. epa.gov For instance, one study found the distribution coefficient (Kd) for Avermectin B1a was 134 for clay loam and 30.9 for silt loam, but only 9.7 for sand. epa.gov This strong binding potential means that this compound is unlikely to leach into groundwater. epa.govorst.edu Soil column studies have confirmed this immobility, showing that the compound and its degradation products are not prone to leaching. epa.govepa.gov The primary sorption mechanism is believed to involve the formation of hydrogen bonds between the hydroxyl (-OH) pharmacophore of the this compound molecule and polar functional groups within the humic acid fraction of soil organic matter. researchgate.net

Table 1: Soil Adsorption Coefficients for Avermectin B1a

Soil Type Distribution Coefficient (Kd) Reference
Clay Loam 134 epa.gov
Silt Loam 30.9 epa.gov

Due to its low water solubility and high affinity for particulate matter, this compound is rapidly removed from the water column and accumulates in sediments. tci-thaijo.orgresearchgate.net Once introduced into an aquatic environment, it quickly sorbs to suspended organic and mineral particles, which then settle and deposit in the sediment layer. researchgate.net

Studies have shown that the half-life of this compound in the water column is short, estimated to be around 4 days. tci-thaijo.org In contrast, its persistence is significantly longer in sediment, with a reported half-life ranging from two to four weeks. tci-thaijo.org In simulated mobility studies, the highest concentration of avermectin in water was observed after 24 hours, while the peak concentration in sediment occurred after 48 hours. tci-thaijo.org This rapid partitioning from water to sediment significantly reduces the exposure of water-column organisms but increases the potential for exposure to benthic invertebrates. nih.gov The strong binding to sediment, similar to its interaction with soil, minimizes the likelihood of it re-entering the water column. nih.gov

Table 2: Environmental Fate of this compound in Aquatic Systems

Compartment Half-Life Peak Concentration Time Reference
Water 4 days 24 hours tci-thaijo.org

Degradation and Transformation Pathways of this compound in the Environment

This compound is subject to degradation through several pathways in the environment, primarily photodegradation and microbial metabolism. researchgate.nettci-thaijo.org These processes transform the parent compound into various products with generally lower biological activity. nih.gov

Photodegradation is a major pathway for the breakdown of this compound on soil and plant surfaces and in water. nih.govorst.edu The compound is rapidly degraded when exposed to sunlight. nih.govepa.gov The photodegradation half-life in water during the summer can be as short as 0.5 days, and as a thin film on surfaces, it is less than one day. nih.gov On the soil surface, the photodegradation half-life is approximately 8 hours to 1 day. orst.edu

A key photoproduct of this compound is its delta-8,9-isomer, also known as the 8,9-Z-isomer. epa.govepa.gov This isomer is formed through a rearrangement of the parent molecule upon exposure to light. researchgate.net Analytical methods for residue analysis often quantify the parent this compound (B1a and B1b components) along with their corresponding 8,9-Z-isomers, as these are considered part of the total toxic residue. epa.govepa.gov Research has shown that the derivatization of the 8,9-Z-isomer for analysis results in the same derivative as the parent Avermectin B1a, allowing for their combined measurement. epa.gov

Table 3: Photodegradation Half-Life of this compound

Environment Half-Life Reference
Water (Summer) ≤ 0.5 days nih.gov
Thin Film on Surfaces < 1 day nih.gov
Soil Surface 8 hours - 1 day orst.edu

In the absence of light, particularly within the soil matrix, the primary degradation pathway for this compound is microbial metabolism under aerobic conditions. orst.eduepa.gov Soil microorganisms break down the compound, with degradation rates varying depending on the soil type and conditions. researchgate.netepa.gov

The aerobic soil half-life of Avermectin B1a has been reported to range from two to eight weeks. nih.govresearchgate.net Studies in specific soil types have found half-lives of approximately 14-28 days in Lufkin fine sandy loam, 28-56 days in Houston clay, and 56 days in coarse sand. researchgate.net Under anaerobic conditions, the degradation of this compound is significantly slower or may not occur at all. orst.eduepa.gov The major soil degradation product identified in laboratory studies is an equilibrium mixture of the 8α-hydroxy derivative and its corresponding ring-opened aldehyde derivative of Avermectin B1a. researchgate.netepa.gov

Table 4: Aerobic Soil Degradation Half-Lives of Avermectin B1a

Soil Type Half-Life Reference
General Range 2 - 8 weeks nih.govresearchgate.net
Lufkin Fine Sandy Loam 14 - 28 days researchgate.net
Houston Clay 28 - 56 days researchgate.net

In addition to direct photodegradation and microbial action, this compound can be degraded through pathways involving reactive oxygen species (ROS). researchgate.net ROS, such as singlet molecular oxygen (O₂(¹Δg)), can contribute to the transformation of the molecule, particularly in aquatic environments or under conditions where photosensitizers are present. researchgate.netnih.gov

Studies have shown that while direct irradiation with UV light is highly efficient in degrading this compound, degradation under visible light in the presence of sensitizers like riboflavin is less efficient and proceeds through a singlet oxygen-mediated mechanism. nih.gov The reaction of this compound with singlet oxygen is thought to target the double bonds and conjugated dienes within its macrocyclic lactone structure. nih.gov The generation of ROS has been observed to induce oxidative stress, which can lead to the breakdown of the avermectin molecule. mdpi.comsemanticscholar.org This ROS-mediated degradation can occur in the absence of UV light, providing an alternative transformation pathway in the environment. researchgate.net

Ecological Impacts of this compound on Non-Target Organisms in Terrestrial and Aquatic Ecosystems

This compound, a widely used antiparasitic agent and pesticide, can enter terrestrial and aquatic environments, where it poses risks to organisms not targeted by its intended use. nih.gov Due to its chemical properties, a significant portion of the compound is excreted unmetabolized from treated livestock, becoming available in the soil environment. nih.gov Its high toxicity, even at low concentrations, raises concerns about its impact on the structure and function of various ecosystems. publications.gc.caepa.gov

Potential Influence on Freshwater Ecosystems

This compound can enter freshwater systems through several pathways, including soil erosion and direct deposition from treated areas. publications.gc.ca Although its physical and chemical properties, such as high adsorption to soil particles, may limit its concentration in the water column, it poses a significant threat to aquatic life, particularly benthic (sediment-dwelling) organisms. publications.gc.catci-thaijo.org The compound is classified as highly toxic to fish and extremely toxic to aquatic invertebrates. tci-thaijo.orgorst.edu

The toxicity of this compound to aquatic species is demonstrated by its low LC50 values. For fish, the 96-hour LC50 is 3.2 µg/L for rainbow trout and 9.6 µg/L for bluegill sunfish. epa.gov Aquatic invertebrates are even more sensitive. epa.gov The small freshwater crustacean Daphnia magna, a key species in aquatic food webs, has a 48-hour LC50 of 0.34 µg/L. epa.gov Due to this high toxicity, even low levels of contamination resulting from agricultural runoff can exceed the chronic effect trigger levels for aquatic organisms. epa.gov While photodegradation and strong absorption to sediment can reduce its concentration in water, this compound can persist in sediments, creating a long-term exposure risk for benthic invertebrates. tci-thaijo.orgepa.gov

Acute Toxicity of this compound to Freshwater Organisms

OrganismSpeciesEndpointValue (µg/L)Reference
FishRainbow Trout96-hour LC503.2 epa.gov
FishBluegill Sunfish96-hour LC509.6 epa.gov
FishChannel Catfish96-hour LC5024 orst.edu
FishCarp96-hour LC5042 orst.edu
Aquatic InvertebrateDaphnia magna48-hour LC500.34 epa.gov

Analytical Methodologies for Avermectin B1 Research

Chromatographic Techniques for Avermectin (B7782182) B1 Detection and Quantification

Chromatographic techniques form the backbone of avermectin B1 analysis, enabling the separation of this compound from other compounds in a sample before detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely adopted and highly effective method for the analysis of this compound. This technique is favored due to its sensitivity and selectivity, particularly after a derivatization step that enhances the fluorescent properties of this compound.

The derivatization process typically involves reacting this compound with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base, such as 1-methylimidazole (B24206) or triethylamine, and a solvent like dimethylformamide (DMF). This reaction acylates specific hydroxyl groups and can lead to dehydration, forming a fluorescent derivative. The derivatized this compound is then analyzed using reversed-phase HPLC, commonly employing C18 columns. Mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions, run under isocratic or gradient elution conditions. Detection is typically performed at excitation wavelengths around 365 nm and emission wavelengths around 470 nm, or alternatively at excitation wavelengths of 232 nm and emission wavelengths of 461 nm.

HPLC-FLD methods have demonstrated excellent performance, with reported limits of detection (LOD) as low as 0.5 ng/g and limits of quantification (LOQ) around 1 ng/g in matrices like wine. In citrus fruits, LODs of 1 ng/g and LOQs of 2 ng/g have been achieved. For dried hops, the LOQ is reported at 5 ng/g and the LOD at 2 ng/g. In apples, the LOQ is 2 ppb (ng/g) and the LOD is 1 ppb.

Effective sample preparation is critical for maximizing recovery and minimizing interference from complex matrices. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Extraction: Samples are typically extracted using organic solvents or solvent mixtures. For instance, dried hops are rehydrated and extracted with a methanol-water mixture. Wine samples are extracted with hexane-acetonitrile. Fruits and vegetables are often extracted with acetonitrile and water mixtures, or with ethyl acetate. Biological samples like cattle plasma and meat are extracted using various solvent systems, sometimes followed by partitioning steps.

Clean-up: After initial extraction, clean-up steps are employed to remove interfering substances.

Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying this compound extracts. Aminopropyl (NH2) SPE columns are frequently used to retain avermectins, which are then eluted with solvents like ethyl acetate/methanol or ethyl acetate. C18 columns are also utilized for cleanup. Immunoaffinity columns (IACs) have also been developed, offering high specificity for this compound, which can significantly simplify the cleanup process.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. While SPE is often preferred for its efficiency and reduced solvent usage, LLE can be used as an initial extraction step or in combination with other techniques.

The choice of extraction and clean-up method depends on the matrix and the sensitivity required. For example, in wine, extraction with hexane-acetonitrile followed by SPE on an aminopropyl column is a common approach. For biological samples like cattle plasma and meat, extraction with organic solvents followed by SPE or IAC cleanup is typical.

Detection and Quantification of this compound in Complex Biological and Environmental Matrices

This compound analysis is performed across a wide range of matrices, including agricultural commodities (fruits, vegetables, hops, wine), animal tissues (meat, milk), and environmental samples (water, soil).

Agricultural Commodities: Methods have been developed for fruits like apples and pears, vegetables, wine, and hops. These methods typically involve extraction, SPE cleanup, derivatization, and HPLC-FLD detection. Recoveries for these matrices generally range from 73% to 108%.

Biological Matrices: In animal products such as milk, meat, and plasma, this compound is extracted and cleaned up, often using SPE or IAC. HPLC-FLD is commonly used, though LC-MS/MS is also emerging for enhanced sensitivity and specificity. Recoveries in biological matrices are reported to be between 80% and 86% for spiked samples at levels of 6 and 60 ppb. In animal matrices, LOQs for this compound are reported as low as 0.002 mg/kg.

Environmental Matrices: While less commonly detailed in the provided snippets for this compound specifically compared to ivermectin, methods for environmental samples like water and soil are also relevant. These often involve SPE or other extraction techniques followed by sensitive detection, potentially including LC-MS/MS for improved performance in complex environmental samples.

Table 1: Summary of HPLC-FLD Method Performance for this compound

MatrixExtraction/Clean-upDerivatizationHPLC ConditionsDetectionLOD (ng/g)LOQ (ng/g)Recovery (%)References
WineHexane-acetonitrile extraction, Aminopropyl SPETFAAReversed-phase C18, Acetonitrile/WaterFluorescence0.5188-102
Citrus FruitAcetonitrile/0.1% phosphoric acid extraction, Hexane partition, Aminopropyl SPETFAAReversed-phase, Acetonitrile/MethanolFluorescence12~100
Hops (dried)Methanol-water extraction, Hexane partition, Aminopropyl SPETFAAReversed-phase, Acetonitrile/WaterFluorescence2573-108
ApplesAcetonitrile-water-hexane extraction, Aminopropyl SPETFAAReversed-phase, Acetonitrile/WaterFluorescence1285
PearsAcetonitrile, Hexane partition, Aminopropyl SPETFAAReversed-phase, Acetonitrile/WaterFluorescence12~90-100
Cattle PlasmaSolvent extraction, C18 SPE, Immunoaffinity columnNot specifiedReversed-phaseUV (245 nm)2 (ppb)-80-86
HoneyLiquid-liquid extraction, Silica SPENot specifiedRP-HPLC, Acetonitrile:Methanol:WaterUV (245 nm)0.0020.00773.4-97.45

Note: ppb is equivalent to ng/g.

Advancements and Challenges in this compound Analytical Chemistry

Recent advancements in analytical chemistry are continuously improving the determination of this compound.

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is increasingly being used. This technique offers higher selectivity and sensitivity compared to HPLC-FLD, allowing for direct detection without derivatization in some cases and enabling the simultaneous analysis of multiple avermectin congeners and related compounds. LC-MS/MS is particularly valuable for complex matrices where matrix effects can be significant. For instance, LC-MS/MS methods have been developed for environmental matrices like soil and water, and for biological samples like milk and fish tissue.

Sample Preparation Automation: Automation of sample preparation steps, such as using accelerated solvent extraction (ASE) or automated SPE systems, can increase throughput and reduce variability.

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often coupled with LC-MS/MS, is also being explored for avermectin analysis, offering a streamlined approach to sample preparation.

Challenges in this compound analysis include:

Matrix Effects: Complex biological and environmental matrices can cause significant matrix effects, which can suppress or enhance the analyte signal, affecting quantification accuracy.

Isomer Separation: Distinguishing between avermectin B1a and B1b, and their respective 8,9-Z isomers, can be challenging, although modern chromatographic methods are capable of this separation.

Stability: Avermectins can be susceptible to photodegradation, which needs to be considered during sample handling and analysis.

Standard Availability: Ensuring the availability of high-purity analytical standards for method development and validation is crucial.

Despite these challenges, ongoing developments in chromatography, mass spectrometry, and sample preparation techniques continue to enhance the accuracy, sensitivity, and efficiency of this compound analysis.

Q & A

Q. What are the primary mechanisms of action of avermectin B1 in parasitic nematodes, and how can researchers validate these mechanisms experimentally?

To investigate this compound's anthelmintic activity, focus on its interaction with glutamate-gated chloride channels (GluCls) in nematode nervous systems. Use in vitro electrophysiological assays (e.g., patch-clamp techniques) to measure ion channel modulation. Pair this with in vivo toxicity assays in model organisms like Caenorhabditis elegans, monitoring paralysis or mortality rates at varying concentrations. Validate findings using molecular docking simulations to confirm binding affinity to GluCls .

Q. What standardized protocols exist for quantifying this compound in biological samples, and how can researchers optimize detection limits?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Optimize extraction using solid-phase extraction (SPE) with C18 cartridges and acetonitrile-based mobile phases. Calibrate with certified reference materials and include internal standards (e.g., deuterated this compound) to control for matrix effects. Report limits of detection (LOD) and quantification (LOQ) following ICH guidelines, ensuring reproducibility across labs .

Q. How should researchers select appropriate in vitro and in vivo models for studying this compound's efficacy against resistant parasite strains?

Prioritize models with documented resistance phenotypes, such as Haemonchus contortus isolates. For in vitro studies, use larval development assays (LDAs) or egg hatch inhibition tests. For in vivo models, conduct dose-response trials in infected livestock, measuring fecal egg count reduction (FECR). Include genotypic analysis (e.g., PCR for β-tubulin mutations) to correlate resistance with genetic markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across studies, particularly regarding dosage and resistance thresholds?

Conduct a meta-analysis using PRISMA 2020 guidelines to aggregate data from peer-reviewed studies. Apply mixed-effects models (e.g., R package lme4 ) to account for variables like host species, parasite strain, and formulation type. Stratify analysis by geographic region and resistance status. Validate findings with in silico pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing regimens .

Q. What experimental designs are recommended for assessing this compound's non-target effects in ecotoxicological studies?

Use microcosm/mesocosm setups to simulate environmental exposure. Test non-target arthropods (e.g., dung beetles) and aquatic organisms (e.g., Daphnia magna) at field-realistic concentrations. Measure endpoints like mortality, reproduction, and biomarker responses (e.g., acetylcholinesterase inhibition). Include a positive control (e.g., ivermectin) and follow OECD Test Guidelines 201/211 for standardization .

Q. How can researchers optimize formulation stability and bioavailability of this compound in veterinary applications without compromising efficacy?

Employ a quality-by-design (QbD) approach, varying excipients (e.g., surfactants, polymers) in lipid-based nanoemulsions. Characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential. Conduct in vitro release studies (e.g., dialysis membrane method) and correlate with in vivo PK profiles in target species. Use accelerated stability testing (ICH Q1A) to predict shelf life .

Q. What methodologies are critical for distinguishing this compound's pharmacokinetic profile from its metabolites in host organisms?

Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to differentiate parent compounds from hydroxylated or glycosylated metabolites. Apply compartmental PK modeling (e.g., non-linear mixed-effects modeling in NONMEM) to estimate absorption/distribution parameters. Validate with tissue residue studies in livestock, adhering to maximum residue limit (MRL) regulations .

Q. How should researchers design longitudinal studies to monitor this compound resistance evolution in parasite populations?

Implement a cohort study with periodic sampling from the same host population over 3–5 years. Combine phenotypic assays (e.g., FECR) with whole-genome sequencing to track allele frequency shifts. Use population genetics tools (e.g., FST analysis) to identify selection pressures. Publish raw sequencing data in repositories like NCBI SRA to enable replication .

Methodological Guidance for Data Integrity

  • Critical Appraisal : Use PRISMA checklists and tools like ROBINS-I for bias assessment in meta-analyses.
  • Reproducibility : Share datasets, code (e.g., R/Python scripts), and raw instrument outputs via platforms like Zenodo or Figshare .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.